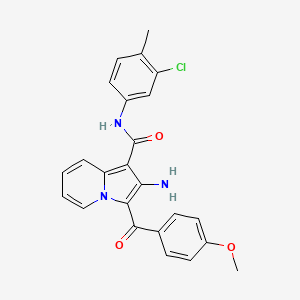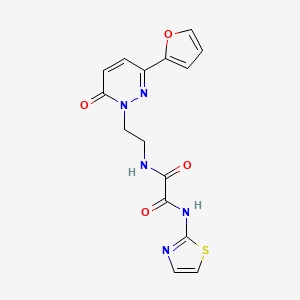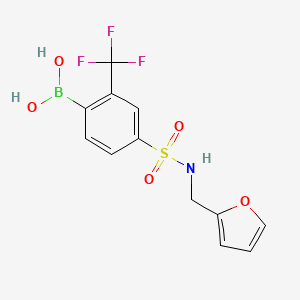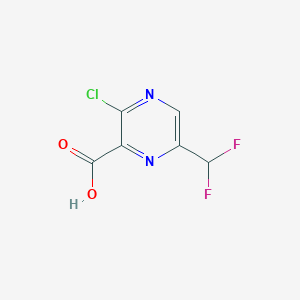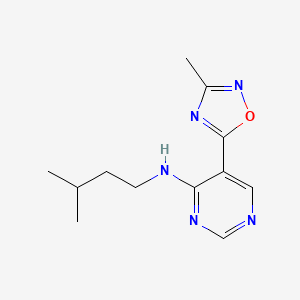![molecular formula C14H16FNOS B2563780 [1-(4-Fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone CAS No. 2327246-18-2](/img/structure/B2563780.png)
[1-(4-Fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(4-Fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone, also known as FPTM, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. FPTM is a cyclic compound that contains a cyclopropyl and thiomorpholine ring, with a fluorophenyl group attached to the cyclopropyl ring. In
Mécanisme D'action
The mechanism of action of [1-(4-Fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone involves its binding to the sigma-1 receptor. The sigma-1 receptor is located in the endoplasmic reticulum and mitochondria of cells and is involved in regulating calcium signaling, lipid metabolism, and protein folding. [1-(4-Fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone has been shown to modulate the activity of the sigma-1 receptor, leading to changes in these cellular processes.
Biochemical and Physiological Effects:
[1-(4-Fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone has been shown to have various biochemical and physiological effects. In vitro studies have shown that [1-(4-Fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone can inhibit the proliferation of cancer cells and induce apoptosis. In addition, [1-(4-Fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone has been shown to have analgesic effects in animal models of pain. [1-(4-Fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [1-(4-Fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone is its selectivity for the sigma-1 receptor. This makes it a useful tool for studying the function of the receptor in various biological processes. In addition, [1-(4-Fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone has been shown to have low toxicity in animal models, making it a safe compound to use in experiments. However, one of the limitations of [1-(4-Fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on [1-(4-Fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. [1-(4-Fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is its potential use in the treatment of cancer. [1-(4-Fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone has been shown to inhibit the proliferation of cancer cells in vitro, and further research is needed to determine its potential as an anticancer agent. Finally, further research is needed to optimize the synthesis method of [1-(4-Fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone to improve its yield and solubility.
Méthodes De Synthèse
The synthesis of [1-(4-Fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone involves the reaction of 1-(4-fluorophenyl)cyclopropylamine with thiomorpholine-4-carbonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with a reducing agent to yield [1-(4-Fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone. The yield of [1-(4-Fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone can be improved by optimizing the reaction conditions, such as the choice of solvent and reaction temperature.
Applications De Recherche Scientifique
[1-(4-Fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone has been shown to have potential in various research applications. One of the main areas of interest is its use as a tool compound for studying the role of the sigma-1 receptor in various biological processes. The sigma-1 receptor is a transmembrane protein that is involved in a wide range of physiological and pathological processes, including pain, addiction, and neurodegenerative diseases. [1-(4-Fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone has been shown to selectively bind to the sigma-1 receptor, making it a useful tool for studying the receptor's function.
Propriétés
IUPAC Name |
[1-(4-fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNOS/c15-12-3-1-11(2-4-12)14(5-6-14)13(17)16-7-9-18-10-8-16/h1-4H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROXDXBSLRIXKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


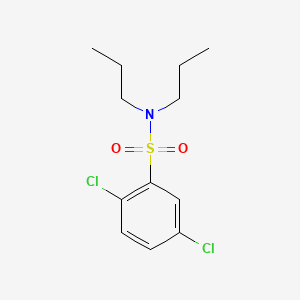
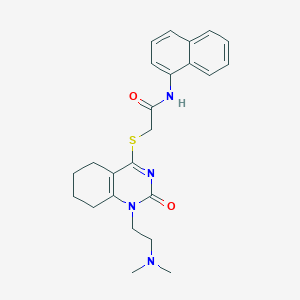
![4-bromo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2563701.png)
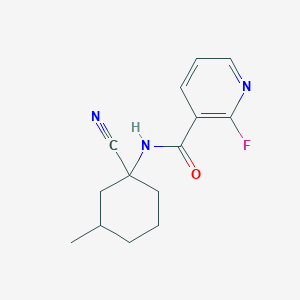
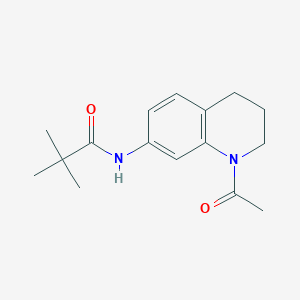
![Methyl 3-[(trifluoromethyl)sulfanyl]propanoate](/img/structure/B2563706.png)

